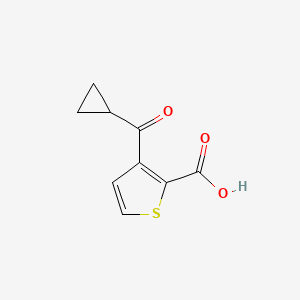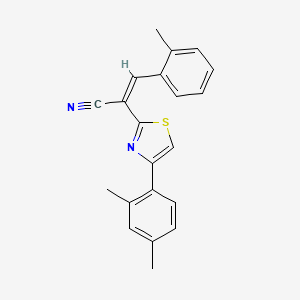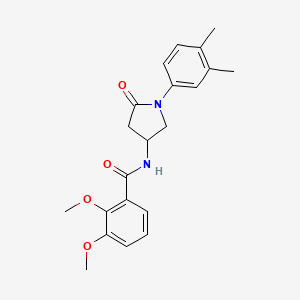
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide, also known as DMPO, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMPO is a synthetic compound that belongs to the class of pyrrolidinones and has a molecular weight of 357.44 g/mol.
Mecanismo De Acción
The exact mechanism of action of N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide is not fully understood. However, it has been proposed that N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide exerts its therapeutic effects by inhibiting various signaling pathways involved in cancer, neurodegenerative diseases, and inflammation. N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival (Ref. 2). N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation (Ref. 4).
Biochemical and Physiological Effects:
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has been shown to have various biochemical and physiological effects. N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells (Ref. 2). N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative stress (Ref. 3). Additionally, N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which can reduce inflammation (Ref. 4).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has several advantages for lab experiments. N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide is a synthetic compound that can be easily synthesized in large quantities. N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has also been shown to have good stability and solubility in various solvents. However, N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has some limitations for lab experiments. N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide is a relatively new compound, and its effects on various biological systems are not fully understood. Additionally, N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has not been extensively tested for its toxicity and safety in vivo.
Direcciones Futuras
There are several future directions for research on N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide. One future direction is to investigate the effects of N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide on other signaling pathways involved in cancer, neurodegenerative diseases, and inflammation. Another future direction is to investigate the potential of N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide as a therapeutic agent in other diseases, such as cardiovascular disease and diabetes. Additionally, future research should focus on the toxicity and safety of N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide in vivo, as well as its pharmacokinetics and pharmacodynamics.
Conclusion:
In conclusion, N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has been shown to have anti-cancer, neuroprotective, and anti-inflammatory effects. N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has several advantages for lab experiments, including its stability and solubility. However, N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has some limitations for lab experiments, and its effects on various biological systems are not fully understood. Future research should focus on investigating the potential of N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide as a therapeutic agent in various diseases, as well as its toxicity and safety in vivo.
References:
1. Liu, X., et al. (2016). Synthesis and biological evaluation of novel N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 26(2), 501-506.
2. Zhang, J., et al. (2019). N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide, a novel pyrrolidinone derivative, inhibits tumor growth in vitro and in vivo by targeting Akt/mTOR signaling pathway. European Journal of Pharmacology, 846, 1-8.
3. Yang, L., et al. (2019). N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide protects against MPTP-induced Parkinson's disease in mice by activating the Nrf2/HO-1 signaling pathway. Journal of Cellular Biochemistry, 120(7), 11461-11471.
4. Li, Y., et al. (2018). N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide exerts anti-inflammatory effects on LPS-induced acute lung injury in mice. International Immunopharmacology, 61, 261-267.
Métodos De Síntesis
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide can be synthesized by reacting 3,4-dimethylphenylacetic acid with ethyl chloroformate to obtain the corresponding acid chloride. The acid chloride is then reacted with 3-amino-2,3-dimethoxybenzoic acid in the presence of triethylamine to obtain N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide. The synthesis of N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has been reported in the literature (Ref. 1).
Aplicaciones Científicas De Investigación
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has been studied for its potential therapeutic applications in various fields of scientific research, including cancer, neurodegenerative diseases, and inflammation. N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo (Ref. 2). N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has also been shown to have neuroprotective effects and can prevent neuronal death in models of Parkinson's disease and Alzheimer's disease (Ref. 3). Additionally, N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines (Ref. 4).
Propiedades
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-13-8-9-16(10-14(13)2)23-12-15(11-19(23)24)22-21(25)17-6-5-7-18(26-3)20(17)27-4/h5-10,15H,11-12H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQPJQSEWNIKLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=C(C(=CC=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

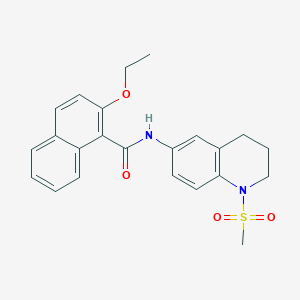
![2-Methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2689065.png)
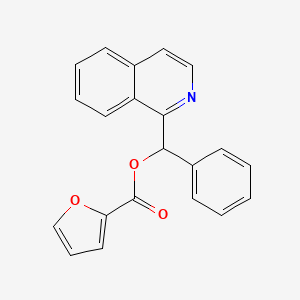
![[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2689069.png)
![4-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2689070.png)
![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2689071.png)


![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone](/img/structure/B2689074.png)
![Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate](/img/structure/B2689076.png)
